Tert-butyl 4-cyanoazepane-1-carboxylate
Overview
Description
Tert-butyl 4-cyanoazepane-1-carboxylate is a chemical compound with the CAS Number: 1259056-34-2 . It has a molecular weight of 224.3 and its IUPAC name is tert-butyl 4-cyano-1-azepanecarboxylate . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-cyanoazepane-1-carboxylate is 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 4-cyanoazepane-1-carboxylate has a molecular weight of 224.3 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-cyanoazepane-1-carboxylate and its derivatives are pivotal in the synthesis of complex organic compounds. For example, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a structural variant, has been synthesized as a key intermediate for the Rho–kinase inhibitor K-115, highlighting its importance in the development of pharmaceutical compounds (Gomi et al., 2012).
The compound also plays a crucial role in the development of novel tert-butylating agents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), used for tert-butylation of alcohols and carboxylic acids, indicating its relevance in chemical synthesis (Yamada et al., 2016).
The enantiomerically pure variant, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, has been isolated using chiral supercritical fluid chromatography (SFC), demonstrating the compound's potential in enantiomeric separations and the production of chirally pure substances (Carry et al., 2013).
Applications in Molecular Assembly
In molecular assembly, tert-butyl 4-cyanoazepane-1-carboxylate derivatives have shown potential. For instance, 4-tert-butylbenzoic acid, a related compound, forms host–guest complexes with aliphatic diamines, demonstrating its use in creating new layered molecular arrays through hydrogen bonding (Armstrong et al., 2002).
Additionally, the halogenated derivatives of tert-butyl carbenes, such as 1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidenes, have been synthesized, paving the way for the creation of new molecular structures and understanding their interactions and transformations (Glinyanaya et al., 2021).
Research has also focused on the synthesis of complex esters and carboxylates using tert-butyl derivatives. The synthesis of tert-butyl hexanoate and di-tert-butyl tridecanoate through the alkylation of acetates with primary alcohols and diols in the presence of IrCl(cod) is a notable example, showing the compound's versatility in organic and industrial chemistry (Iuchi et al., 2010).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-cyanoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFZKJNRMQRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738149 | |
Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyanoazepane-1-carboxylate | |
CAS RN |
1259056-34-2 | |
Record name | tert-Butyl 4-cyanoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-cyanoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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